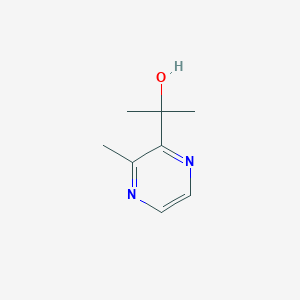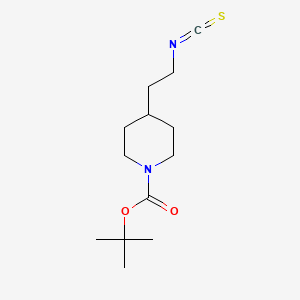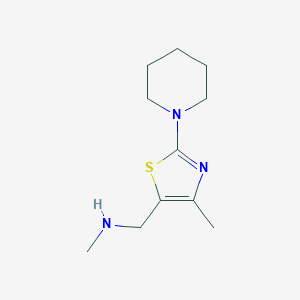
1-(3-Propylhexyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Propylhexyl)cyclopropan-1-ol is a cyclopropane derivative characterized by a cyclopropane ring substituted with a 3-propylhexyl group and a hydroxyl group. Cyclopropane derivatives are known for their unique chemical properties due to the strained nature of the three-membered ring, which imparts significant reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropane derivatives, including 1-(3-Propylhexyl)cyclopropan-1-ol, often involves the formation of cyclopropane rings through various methods. One common approach is the reaction of alkenes with carbenes or carbenoids. For instance, the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple, is a well-known method for cyclopropane synthesis .
Industrial Production Methods: Industrial production of cyclopropane derivatives can involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of catalysts and specific reaction conditions can enhance the production process. For example, cobalt-catalyzed cross-coupling reactions have been employed to introduce strained rings into various substrates .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Propylhexyl)cyclopropan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The cyclopropane ring can undergo substitution reactions, often facilitated by the strained nature of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Halogenation reactions using halogens (e.g., Br₂, Cl₂) or nucleophilic substitution reactions with nucleophiles (e.g., NaOH, KCN).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated cyclopropanes or other substituted derivatives.
Applications De Recherche Scientifique
1-(3-Propylhexyl)cyclopropan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive cyclopropane ring.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Propylhexyl)cyclopropan-1-ol involves its interaction with molecular targets and pathways. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
1-Cyclopropen-1-ol: Another cyclopropane derivative with a hydroxyl group.
Cyclopropane: The simplest cyclopropane compound, known for its high reactivity due to ring strain.
Uniqueness: 1-(3-Propylhexyl)cyclopropan-1-ol is unique due to the presence of the 3-propylhexyl group, which imparts specific steric and electronic properties
Propriétés
Formule moléculaire |
C12H24O |
|---|---|
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
1-(3-propylhexyl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H24O/c1-3-5-11(6-4-2)7-8-12(13)9-10-12/h11,13H,3-10H2,1-2H3 |
Clé InChI |
ULBGXHZRTHPPHR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)CCC1(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


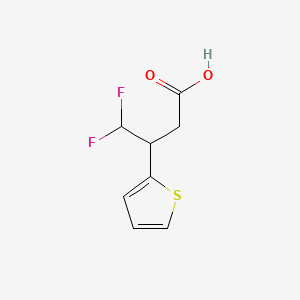
![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
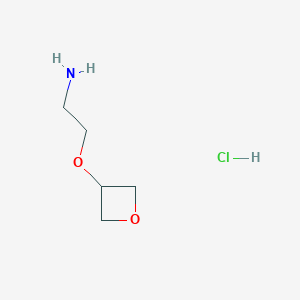
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
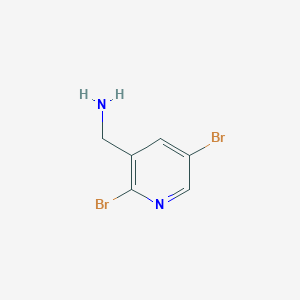
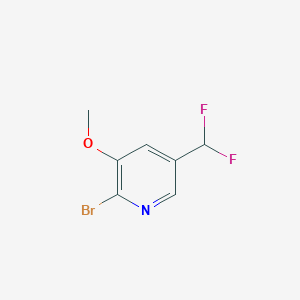
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)


